molecular formula C4H11BrN2S B1662935 S-Isopropylisothiourea hydrobromide CAS No. 4269-97-0

S-Isopropylisothiourea hydrobromide

Cat. No.: B1662935
CAS No.: 4269-97-0
M. Wt: 199.12 g/mol
InChI Key: SLGVZEOMLCTKRK-UHFFFAOYSA-N
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Scientific Research Applications

S-Isopropylisothiourea hydrobromide is widely used in scientific research due to its selective inhibition of nitric oxide synthase (NOS2). Its applications include:

Mechanism of Action

Target of Action

S-Isopropylisothiourea hydrobromide primarily targets the enzyme Nitric Oxide Synthase, specifically the inducible form (iNOS or NOS2) . This enzyme plays a crucial role in producing nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

The compound acts as a potent inhibitor of iNOS . It binds to the arginine binding site of the enzyme, thereby preventing the synthesis of nitric oxide .

Biochemical Pathways

The inhibition of iNOS affects several biochemical pathways. Nitric oxide is implicated in pathways such as arginine and proline metabolism, calcium signaling, cGMP-PKG signaling, HIF-1 signaling, sphingolipid signaling, PI3K-Akt signaling, VEGF signaling, platelet activation, estrogen signaling, and oxytocin signaling . By inhibiting NO production, this compound can influence these pathways and their downstream effects.

Result of Action

The inhibition of iNOS and subsequent reduction in NO production can have various molecular and cellular effects. For instance, NO is known to mediate vascular endothelial growth factor (VEGF)-induced vascular permeability . Therefore, inhibiting NO production could potentially affect vascular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropylisothiourea hydrobromide typically involves the reaction of isopropylamine with carbon disulfide to form isopropylisothiourea, which is then treated with hydrobromic acid to yield the hydrobromide salt . The reaction conditions generally require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Isopropylisothiourea hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: S-Isopropylisothiourea hydrobromide is unique due to its specific inhibitory effects on NOS2, which distinguishes it from other isothiourea derivatives. While similar compounds also inhibit nitric oxide synthase, they may vary in their selectivity and potency. For example, S-Methylisothiourea hydrobromide is less selective for NOS2 compared to this compound .

Properties

IUPAC Name

propan-2-yl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGVZEOMLCTKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431048
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-97-0
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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